molecular formula C8H10N6OS B1464982 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1250196-87-2

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B1464982
CAS RN: 1250196-87-2
M. Wt: 238.27 g/mol
InChI Key: CGSZMBIYFQMCQM-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . Thiazoles, on the other hand, are a class of organic compounds that contain a ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Both of these classes of compounds are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Similarly, thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The calculated energy differences between azole tautomers support preference for the 1H over 4H tautomer .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . Thiazoles can also participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, triazoles and thiazoles are stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Synthesis and Characterization

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been a subject of interest in the field of chemistry for the synthesis of various heterocyclic compounds. Panchal and Patel (2011) described a method to prepare derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. These compounds were further characterized by spectroscopic methods like NMR and IR, ensuring their purity through thin-layer chromatography (Ashvin D. Panchal & P. Patel, 2011).

Antimicrobial Applications

Liao et al. (2017) synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives. These compounds were tested for antimicrobial activity against plant fungi and bacteria, with some derivatives showing superior activity compared to commercial antibacterial agents. The structure-activity relationship of these compounds was explored to understand their antibacterial properties (G. Liao et al., 2017).

Rezki (2016) conducted a study focusing on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, with most tested compounds displaying promising activities at low minimum inhibition concentrations (N. Rezki, 2016).

Insecticidal and Anticancer Properties

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the compound's potential in developing insecticidal agents (A. Fadda et al., 2017).

In the realm of anticancer research, Ostapiuk, Matiychuk, and Obushak (2015) synthesized 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. These compounds were evaluated for their anticancer activity against a wide range of cancer cell lines, showing high selectivity and activity, particularly against melanoma and breast cancer cell lines (Y. Ostapiuk, V. Matiychuk, & M. Obushak, 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not known, many triazole and thiazole derivatives have demonstrated significant biological activities. For example, some triazole derivatives have been found to have antiviral properties .

Future Directions

The development of new triazole and thiazole derivatives with improved biological activities is an active area of research. These compounds have potential applications in the development of new drugs, particularly as many have demonstrated significant biological activities .

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS/c9-3-6-4-14(13-12-6)5-7(15)11-8-10-1-2-16-8/h1-2,4H,3,5,9H2,(H,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSZMBIYFQMCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

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